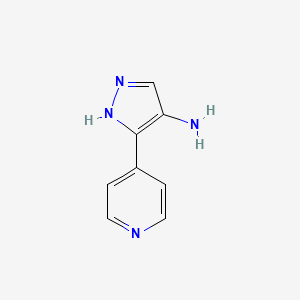
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate can be achieved through several methods. One common approach involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination, and various oxidizing agents for oxidative transformations. The reaction conditions are typically mild to moderate, ensuring the stability of the pyrrolidinone ring .
Major Products Formed
The major products formed from these reactions include derivatives with enhanced biological activity, such as N-aryl pyrrolidine-2,5-dione derivatives, which have shown significant anticancer activity .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate involves its interaction with specific molecular targets and pathways. For example, as a glycine/N-methyl-D-aspartate receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially provide therapeutic benefits in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar biological activities.
Uniqueness
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes .
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(3-amino-4-methyl-2-oxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3 |
InChI-Schlüssel |
RUSIWAYZOGAQMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)C1N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




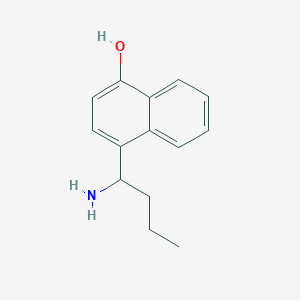


![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
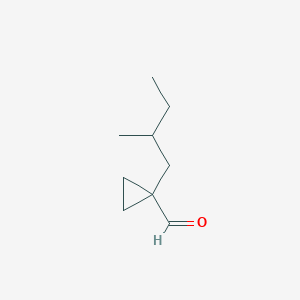
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
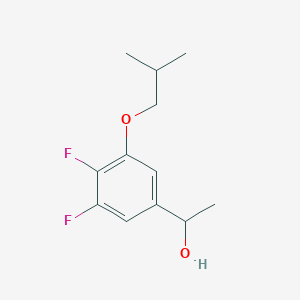
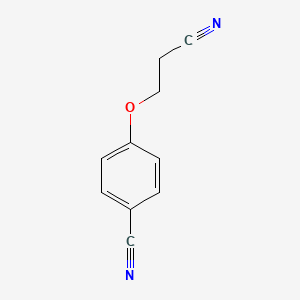
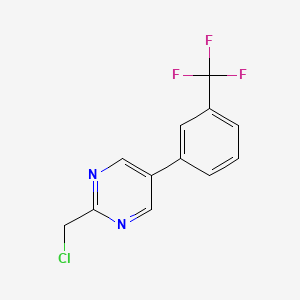
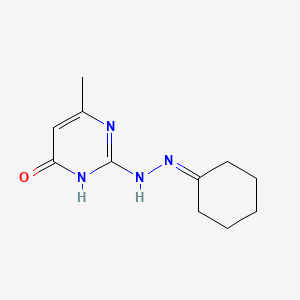
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
